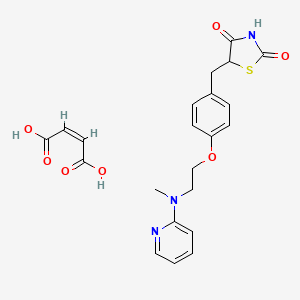

Rosiglitazone Maleate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for diabetes mellitus and type 2 diabetes mellitus and has 10 investigational indications. It was withdrawn in at least one region. This drug has a black box warning from the FDA.

See also: Rosiglitazone (has active moiety); Metformin Hydrochloride; this compound (component of); Glimepiride; this compound (component of).

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023569 | |

| Record name | Rosiglitazone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

68.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155141-29-0 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155141-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosiglitazone Maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rosiglitazone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Tapestry: A Technical Guide to Rosiglitazone Maleate's Mechanism of Action in Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of drugs, has been a subject of extensive research for its potent insulin-sensitizing effects. This in-depth technical guide elucidates the core molecular mechanisms by which rosiglitazone ameliorates insulin resistance. By acting as a high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), rosiglitazone orchestrates a complex cascade of genomic and non-genomic events that collectively enhance glucose uptake and utilization, modulate lipid metabolism, and attenuate inflammation. This document provides a comprehensive overview of the signaling pathways, summarizes key quantitative data from pivotal studies, and details relevant experimental protocols to facilitate further research and drug development in the field of metabolic diseases.

Core Mechanism of Action: PPARγ Agonism

Rosiglitazone's primary mechanism of action is its role as a selective and potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle and liver.[1][2] Upon binding, rosiglitazone induces a conformational change in the PPARγ receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The activation of PPARγ by rosiglitazone initiates a cascade of events that ultimately leads to improved insulin sensitivity.[5] This includes the regulation of genes involved in glucose and lipid metabolism, as well as those that control inflammation.[6][7]

References

- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. medindia.net [medindia.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

Rosiglitazone Maleate as a selective PPARγ agonist.

An In-Depth Technical Guide to Rosiglitazone Maleate as a Selective PPARγ Agonist

Introduction

This compound, marketed under the trade name Avandia, is a member of the thiazolidinedione (TZD) class of antidiabetic drugs.[1] It functions as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[2][3] By activating PPARγ, Rosiglitazone enhances insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver, making it an effective agent for the management of type 2 diabetes mellitus.[2][4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, associated signaling pathways, and key experimental protocols for its study.

Mechanism of Action

Rosiglitazone exerts its therapeutic effects by modulating gene expression. As a selective PPARγ agonist, it binds to the ligand-binding domain of the PPARγ nuclear receptor.[2][5] PPARγ is primarily expressed in adipose tissue but is also found in pancreatic beta cells, vascular endothelium, and macrophages.[1]

Upon binding, Rosiglitazone induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][6] This activated PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in several key metabolic processes:

-

Insulin Sensitization: Rosiglitazone enhances the transcription of genes that improve insulin signaling and glucose uptake. A key target is the glucose transporter type 4 (GLUT4), which facilitates the transport of glucose into muscle and fat cells.[2] It also increases the expression of proteins involved in the insulin signaling cascade, such as the p85α subunit of phosphatidylinositol 3-kinase (PI-3K).[6]

-

Adipogenesis and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids.[2] This leads to a reduction in circulating free fatty acids, which are known contributors to insulin resistance.[2]

-

Anti-Inflammatory Effects: Rosiglitazone has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.[2] This is partly achieved by downregulating inflammatory signaling pathways such as the Nuclear Factor kappa-B (NF-κB) and Jun N-terminal kinase (JNK)/Activating protein-1 (AP-1) pathways.[1][7][8][9]

Quantitative Data

The pharmacological properties of Rosiglitazone have been extensively characterized. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability | 99% | [1][5] |

| Protein Binding | 99.8% (primarily to albumin) | [1][5][10] |

| Metabolism | Extensively hepatic, primarily via CYP2C8 | [1][2][5][10] |

| Elimination Half-life | 3–4 hours | [1] |

| Excretion | ~64% in urine, ~23% in feces | [1][5][10] |

Table 2: In Vitro Potency and Selectivity of Rosiglitazone

| Parameter | Receptor | Value | Reference |

| EC₅₀ | PPARγ | 60 nM | [11] |

| PPARα | No activity | ||

| PPARβ | No activity | ||

| K_d_ | PPARγ | 40 nM | [11][12] |

Table 3: Effects of Rosiglitazone on Gene Expression in Human Adipose Tissue (In Vivo)

| Gene | Function | Fold Change | Reference |

| Stearyl-CoA desaturase | Triacylglycerol Storage | 3.2 | [13][14] |

| CD36 | Fatty Acid Uptake | 1.8 | [13][14] |

| GLUT4 | Glucose Transport | 1.5 | [13][14] |

| Adiponectin | Insulin Sensitization | Increased | [15][16] |

| IL-6 | Inflammation | 0.6 | [13][14][15] |

| Chemokine (C-C motif) ligand 3 | Inflammation | 0.4 | [13][14] |

| Resistin | Insulin Resistance | 0.3 | [13][14] |

Table 4: Clinical Efficacy of Rosiglitazone in Type 2 Diabetes

| Study Parameter | Result | Reference |

| Hemoglobin A1c Reduction (vs. Placebo) | 1% to 2% | [17] |

| Hemoglobin A1c Reduction (add-on to insulin) | 1.2% (for 8 mg/day) | [18] |

Signaling Pathways and Visualizations

The mechanism of Rosiglitazone involves complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.

Figure 1: PPARγ Activation and Gene Regulation Pathway.

Figure 2: Rosiglitazone-Mediated Insulin Sensitization.

Figure 3: Anti-Inflammatory Signaling Pathway.

Experimental Protocols

The following section details common methodologies used to characterize the activity of PPARγ agonists like Rosiglitazone.

PPARγ Competitive Ligand Binding Assay

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of Rosiglitazone for the PPARγ ligand-binding domain (LBD).

Methodology:

-

Reagents: Recombinant human PPARγ-LBD, a high-affinity radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone), scintillation cocktail, and buffer solutions.

-

Procedure: a. A constant concentration of PPARγ-LBD and the radiolabeled ligand are incubated in a multi-well plate. b. Increasing concentrations of unlabeled Rosiglitazone (or test compound) are added to the wells. c. The mixture is incubated to allow binding to reach equilibrium. d. The bound and free radioligand are separated (e.g., using filtration over a glass fiber filter). e. The amount of bound radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Rosiglitazone). An IC₅₀ value (the concentration of Rosiglitazone that displaces 50% of the radioligand) is determined using non-linear regression analysis.

Cell-Based PPARγ Transactivation Assay

Objective: To measure the functional activation of PPARγ by Rosiglitazone in a cellular context.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1) is used.

-

Plasmids:

-

An expression vector containing the full-length human PPARγ.

-

A reporter plasmid containing a PPRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Procedure: a. Cells are co-transfected with the PPARγ expression vector and the PPRE-reporter plasmid. b. After transfection, cells are treated with various concentrations of Rosiglitazone for a specified period (e.g., 24 hours). c. Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: Reporter activity is plotted against the log concentration of Rosiglitazone. The EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated to determine the compound's potency.[19][20]

Adipocyte Differentiation Assay

Objective: To assess the ability of Rosiglitazone to induce the differentiation of preadipocytes into mature adipocytes.

Methodology:

-

Cell Line: A preadipocyte cell line such as 3T3-L1 or human mesenchymal stem cells.

-

Procedure: a. Cells are cultured to confluence. b. Differentiation is induced by treating the cells with a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of various concentrations of Rosiglitazone. c. The medium is replaced every 2-3 days for a period of 7-10 days. d. After the differentiation period, cells are fixed.

-

Assessment:

-

Lipid Staining: The accumulation of intracellular lipid droplets, a hallmark of mature adipocytes, is visualized by staining with Oil Red O. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression: The expression of adipocyte-specific marker genes (e.g., aP2, adiponectin) is measured using Real-Time PCR.

-

In Vivo Efficacy Study in a Diabetic Animal Model

Objective: To evaluate the antihyperglycemic effects of Rosiglitazone in an animal model of type 2 diabetes.

Methodology:

-

Animal Model: A genetically diabetic model such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat is commonly used.

-

Procedure: a. Animals are randomized into vehicle control and Rosiglitazone treatment groups. b. Rosiglitazone is administered orally (e.g., by gavage) daily for a period of several weeks.[7][21] c. Body weight and food/water intake are monitored regularly. d. Blood glucose levels are measured periodically from tail vein blood.

-

Endpoints:

-

Primary: Reduction in fasting and non-fasting blood glucose levels; improvement in glucose tolerance during an oral glucose tolerance test (OGTT).

-

Secondary: Measurement of plasma insulin, triglycerides, free fatty acids, and HbA1c levels at the end of the study.

-

Conclusion and Clinical Perspective

This compound is a powerful pharmacological tool and a clinically effective insulin-sensitizing agent due to its high selectivity and potency as a PPARγ agonist. Its mechanism of action, centered on the transcriptional regulation of genes involved in glucose and lipid homeostasis, provides a clear rationale for its therapeutic benefits in type 2 diabetes. However, its clinical use has been significantly restricted due to safety concerns, particularly an increased risk of cardiovascular events such as heart failure and myocardial infarction.[1][22][23][24][25] Despite these concerns, Rosiglitazone remains an invaluable compound for researchers studying the complex roles of PPARγ in metabolic diseases, inflammation, and beyond. The detailed protocols and pathway analyses presented in this guide serve as a foundational resource for professionals in drug development and metabolic research.

References

- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Regulation of gene expression by activation of the peroxisome proliferator-activated receptor gamma with rosiglitazone (BRL 49653) in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rosiglitazone, a peroxisome proliferator-activated receptor-gamma, inhibits the Jun NH(2)-terminal kinase/activating protein 1 pathway and protects the heart from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Rosiglitazone ameliorates diabetic nephropathy by inhibiting reactive oxygen species and its downstream-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rosiglitazone (Avandia) [ebmconsult.com]

- 11. immune-system-research.com [immune-system-research.com]

- 12. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. In vivo effects of rosiglitazone in a human neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rosiglitazone Side Effects: Common, Severe, Long Term [drugs.com]

- 23. Updating insights into rosiglitazone and cardiovascular risk through shared data: individual patient and summary level meta-analyses | The BMJ [bmj.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Heart failure events with rosiglitazone in type 2 diabetes: data from the RECORD clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Rosiglitazone Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone Maleate, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3] While primarily known for its insulin-sensitizing effects in the management of type 2 diabetes mellitus, a substantial body of evidence has illuminated its significant anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the anti-inflammatory actions of this compound. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of the underlying biological processes are presented to offer a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Anti-Inflammatory Action: PPAR-γ Activation

Rosiglitazone's primary mechanism of action is its binding to and activation of PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation.[1][2] Upon activation by Rosiglitazone, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

The anti-inflammatory effects stemming from PPAR-γ activation are multifaceted and include:

-

Transrepression of Pro-inflammatory Transcription Factors: Activated PPAR-γ can inhibit the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[2][4] This transrepression occurs through several mechanisms, including the prevention of NF-κB's binding to DNA and the promotion of its export from the nucleus.

-

Downregulation of Inflammatory Cytokine and Chemokine Expression: By suppressing NF-κB and other pro-inflammatory signaling pathways, Rosiglitazone effectively reduces the production and secretion of a wide array of inflammatory mediators. These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).[1][5][6][7]

-

Inhibition of Inflammatory Enzyme Expression: Rosiglitazone has been shown to decrease the expression of enzymes that contribute to the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Key Signaling Pathways Modulated by Rosiglitazone

Rosiglitazone's anti-inflammatory influence extends to the modulation of critical intracellular signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Rosiglitazone intervenes in this pathway in a PPAR-γ-dependent manner by increasing the expression of the IκB inhibitor, thereby preventing NF-κB activation.[2][9]

References

- 1. Effect of intranasal rosiglitazone on airway inflammation and remodeling in a murine model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Effect of rosiglitazone on inflammatory cytokines and oxidative stress after intensive insulin therapy in patients with newly diagnosed type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, rosiglitazone and antagonist, biphenol-A-diglicydyl ether (BADGE) on the course of inflammation in the experimental model of colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial effects of rosiglitazone, a peroxisome proliferator-activated receptor-γ agonist, in a mouse allergic asthma model is not associated with the recruitment or generation of Foxp3-expressing CD4+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Rosiglitazone and Insulin Combination Therapy on Inflammation Parameters and Adipocytokine Levels in Patients with Type 1 DM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of rosiglitazone on inflammatory biomarkers and adipokines in diabetic, hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Rosiglitazone Maleate on Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, functional adipocytes.[3][4] By activating PPARγ, rosiglitazone modulates the transcription of a complex network of genes, leading to profound effects on lipid metabolism, glucose homeostasis, and adipokine secretion.[1][5][6] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and key experimental protocols associated with rosiglitazone's role in adipocyte differentiation, intended for professionals in biomedical research and drug development.

Core Mechanism of Action: PPARγ Activation

At the molecular level, rosiglitazone functions by binding to and activating PPARγ, which is highly expressed in adipose tissue.[1][7] Upon ligand binding, PPARγ undergoes a conformational change, enabling it to form a heterodimer with the Retinoid X Receptor (RXR).[5] This PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding event initiates the recruitment of coactivator proteins, such as MED1 and p300/CBP, which facilitates the transcription of genes integral to the adipogenic program and insulin sensitization.[5]

Rosiglitazone's activation of PPARγ not only induces the expression of adipogenic genes but also leads to the repression of others, often through distinct mechanisms.[5][8] While gene activation is directly mediated by PPARγ binding to PPREs, transcriptional repression can involve the loss of coactivators from enhancer sites enriched for other transcription factors, such as C/EBPα and AP-1.[5][8]

Caption: Rosiglitazone activates the PPARγ/RXR pathway to regulate gene transcription.

Quantitative Effects on Gene and Protein Expression

Rosiglitazone treatment significantly alters the transcriptome of adipocytes. It upregulates key adipogenic transcription factors and markers, genes involved in lipid storage and glucose metabolism, while downregulating certain inflammatory markers. The following table summarizes key quantitative findings from various studies.

| Target Gene/Protein | Change | Cell/Tissue Type | Rosiglitazone Treatment | Citation |

| Adipogenic Markers | ||||

| PPARγ | Over-expression | Mesenchymal Stromal Cells | 2 µM | [3] |

| C/EBPα | Over-expression | Mesenchymal Stromal Cells | 2 µM | [3] |

| FABP4 (aP2) | Upregulated | 3T3-L1 Adipocytes | Proteomic Analysis | [6] |

| Adiponectin | Upregulated | 3T3-L1 Adipocytes | Proteomic Analysis | [6] |

| Leptin | Upregulated | Adipose Stem Cells | 5 µM | [9] |

| Glucose Metabolism | ||||

| GLUT4 | ↑ 1.5-fold | Human Adipose Tissue (in vivo) | 8 mg/day for 16 weeks | [10] |

| Browning Markers | ||||

| UCP-1 | Upregulated | Mesenchymal Stromal Cells | 2 µM | [3] |

| EBF2 | Upregulated | Mesenchymal Stromal Cells | 2 µM | [3] |

| Inflammatory Markers | ||||

| IL-6 | ↓ 0.6-fold | Human Adipose Tissue (in vivo) | 8 mg/day for 16 weeks | [10] |

| Resistin | ↓ 0.3-fold | Human Adipose Tissue (in vivo) | 8 mg/day for 16 weeks | [10] |

Physiological Effects on Adipocyte Function

The changes in gene expression induced by rosiglitazone translate into significant physiological alterations in adipocyte function, ultimately contributing to improved systemic insulin sensitivity.

-

Enhanced Adipogenesis and Lipid Storage: Rosiglitazone promotes the differentiation of preadipocytes into mature adipocytes.[1] In some studies, this leads to an increase in the number of smaller, more insulin-sensitive adipocytes and larger lipid droplets.[4][7][9] This enhances the capacity of adipose tissue to store free fatty acids, reducing their circulation and mitigating the lipotoxicity that contributes to insulin resistance.[1]

-

Increased Glucose Uptake: A key therapeutic effect of rosiglitazone is the enhancement of insulin-stimulated glucose uptake in adipose tissue.[11][12][13] This is partly mediated by the upregulation of glucose transporters like GLUT4.[1][10]

-

Modulation of Adipokine Secretion: Rosiglitazone treatment alters the secretion profile of adipocytes, notably increasing the production of the insulin-sensitizing hormone adiponectin.[2][5][7] Conversely, it tends to decrease the expression of pro-inflammatory adipokines like IL-6 and resistin.[10]

-

Induction of "Browning": Rosiglitazone has been shown to promote the induction of "brite" or "beige" adipocytes, which have thermogenic properties, within white adipose depots.[3][14] This is characterized by the upregulation of Uncoupling Protein 1 (UCP-1).[3]

The table below quantifies some of the key physiological effects observed in clinical studies.

| Parameter | Effect | Quantitative Data | Model | Citation |

| Whole-Body Glucose Uptake | Increased | ↑ 44% | Type 2 Diabetic Patients | [11][12] |

| Visceral Adipose Glucose Uptake | Increased | ↑ 29% (from 17.8 to 23.0 µmol·kg⁻¹·min⁻¹) | Type 2 Diabetic Patients | [11][12] |

| Femoral Subcutaneous Glucose Uptake | Increased | ↑ 58% (from 10.8 to 17.1 µmol·kg⁻¹·min⁻¹) | Type 2 Diabetic Patients | [11][12] |

| Subcutaneous Adipose Tissue Perfusion | Increased | ↑ 72% | Type 2 Diabetic Patients | [15] |

| Adipocyte Lipolysis (Insulin Suppression) | Increased | ↑ 52% | Type 2 Diabetic Patients | [16] |

| Adiponectin Levels | Increased | ↑ 15.0 µg/ml | Patients with IGT/IFG | [17] |

Key Experimental Protocols

Investigating the effects of rosiglitazone on adipocyte differentiation involves a series of established in vitro and molecular biology techniques.

Caption: A typical experimental workflow for studying the effects of rosiglitazone.

In Vitro Adipocyte Differentiation with Rosiglitazone

This protocol outlines the differentiation of preadipocytes (e.g., 3T3-L1 cells or primary Adipose-Derived Stem Cells) into mature adipocytes.

-

Cell Seeding: Plate preadipocytes in a suitable culture vessel and grow to confluence in basal medium (e.g., DMEM with 10% Fetal Calf Serum).

-

Induction of Differentiation (Day 0): Replace the basal medium with an adipogenic induction medium. A common protocol replaces 3-isobutyl-1-methylxanthine (IBMX) and indomethacin with rosiglitazone for lower cytotoxicity and improved differentiation.[9][18]

-

Maturation Phase (Day 3 onwards): After 2-3 days, replace the induction medium with a maintenance medium (e.g., DMEM, 10% FCS, 10 µg/mL insulin), with or without continued rosiglitazone treatment.

-

Culture Maintenance: Replace the maintenance medium every 2-3 days for a total of 7-17 days, allowing for the development of mature adipocytes characterized by lipid droplet accumulation.[18][19]

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde for 20-30 minutes at room temperature.[18]

-

Preparation of Staining Solution: Prepare a working solution of Oil Red O by diluting a stock solution (e.g., 0.3-0.5% in isopropanol) with distilled water (typically a 3:2 ratio) and filtering it.[18][20]

-

Staining: Wash the fixed cells, optionally rinse with 60% isopropanol, and then incubate with the Oil Red O working solution for 20-60 minutes.[18][20]

-

Washing: Aspirate the dye and wash the cells repeatedly with water to remove unbound stain.[21]

-

Quantification (Optional): For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate spectrophotometrically at approximately 510 nm.[21]

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the relative mRNA levels of specific adipogenic marker genes.[22]

-

RNA Extraction: Lyse the cultured adipocytes at desired time points and extract total RNA using a commercial kit or a Trizol-based method.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), cDNA template, and gene-specific forward and reverse primers for target genes (e.g., PPARG, CEBPA, FABP4, ADIPOQ) and a housekeeping gene for normalization (e.g., TFIIB, 18S rRNA).[23][24]

-

Data Analysis: Analyze the amplification data using the delta-delta Ct method to determine the relative fold change in gene expression between rosiglitazone-treated and control samples.[25]

Western Blotting for Protein Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE: Separate 20-50 µg of protein per sample by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., PPARγ, p-MAPK, UCP-1) overnight at 4°C.[26][27]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Crosstalk with Other Signaling Pathways

While the PPARγ pathway is central, evidence suggests that rosiglitazone's effects on adipocyte differentiation, particularly browning, may be associated with the activation of other signaling cascades. Studies have shown that rosiglitazone treatment can significantly activate the MAPK and PI3K pathways at the maturation stage of differentiation.[3][28][29] These pathways are known to be involved in cell growth, differentiation, and metabolism, suggesting potential crosstalk with PPARγ signaling to fine-tune the adipogenic and browning programs.

Caption: Rosiglitazone's primary action is on PPARγ, with associated activation of PI3K/MAPK pathways.

Conclusion

Rosiglitazone Maleate exerts a powerful influence on adipocyte differentiation primarily through its role as a high-affinity PPARγ agonist. Its action remodels the adipocyte transcriptome, promoting the expression of genes essential for lipid handling and glucose metabolism while suppressing inflammatory signals.[5][10] This leads to functionally significant outcomes, including enhanced insulin-stimulated glucose uptake and a shift towards a more favorable adipokine secretion profile. The detailed protocols and quantitative data presented herein provide a foundational resource for researchers investigating adipocyte biology, metabolic diseases, and the development of next-generation insulin-sensitizing therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Identification of the target proteins of rosiglitazone in 3T3-L1 adipocytes through proteomic analysis of cytosolic and secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Differential effects of rosiglitazone and metformin on adipose tissue distribution and glucose uptake in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rosiglitazone treatment enhances intracellular actin dynamics and glucose transport in hypertrophic adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The PPARγ agonist rosiglitazone promotes the induction of brite adipocytes, increasing β-adrenoceptor-mediated mitochondrial function and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Impact of rosiglitazone on body composition, hepatic fat, fatty acids, adipokines and glucose in persons with impaired fasting glucose or impaired glucose tolerance: a sub-study of the DREAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 21. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Dual Modulation of Adipogenesis and Apoptosis by PPARG Agonist Rosiglitazone and Antagonist Betulinic Acid in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes [mdpi.com]

Investigating the role of Rosiglitazone Maleate in neuroinflammation

An In-Depth Technical Guide on the Role of Rosiglitazone Maleate in Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical underlying factor in the pathology of acute central nervous system (CNS) injuries and chronic neurodegenerative diseases. Characterized by the activation of glial cells—microglia and astrocytes—and the subsequent release of inflammatory mediators, this process contributes significantly to neuronal damage and functional decline. This compound, a potent synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), has emerged as a promising therapeutic agent due to its robust anti-inflammatory properties within the CNS. This document provides a comprehensive technical overview of the mechanisms through which rosiglitazone modulates neuroinflammatory processes, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: PPARγ Activation

Rosiglitazone exerts its primary anti-inflammatory effects by binding to and activating PPARγ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] In the CNS, PPARγ is expressed in neurons, microglia, and astrocytes. Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in inflammation, glucose metabolism, and lipid homeostasis.[3]

The anti-inflammatory action of PPARγ activation is largely achieved through transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[2] By inhibiting NF-κB signaling, rosiglitazone effectively suppresses the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2]

Modulation of Glial Cell Activity

Glial cells are the primary drivers of the neuroinflammatory response. Rosiglitazone has been shown to potently regulate the activity of both microglia and astrocytes.

Effects on Microglia

Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

-

Inhibition of M1 Polarization: Rosiglitazone suppresses the polarization of microglia towards the neurotoxic M1 state, which is characterized by the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6.[4][5]

-

Promotion of M2 Polarization: Evidence suggests that rosiglitazone treatment promotes a shift towards the protective M2 phenotype, which is involved in inflammation resolution and tissue repair.[6]

-

Reduction of Inflammatory Mediators: It significantly curtails the production of inflammatory molecules from activated microglia.[4][7]

Effects on Astrocytes

Astrocytes, the most abundant glial cells in the CNS, also play a dual role in neuroinflammation. Chronic activation leads to a state known as reactive astrogliosis, which can be detrimental.

-

Attenuation of Astrogliosis: Rosiglitazone treatment reduces astrocyte over-activation and hypertrophy, key features of astrogliosis.[8][9][10][11]

-

Inhibition of A1 Astrocytes: It can prevent the polarization of astrocytes into a neurotoxic A1 phenotype, which is induced by activated microglia.[12]

-

Decreased Cytokine Release: The release of inflammatory cytokines from activated astrocytes is significantly diminished following rosiglitazone administration.[8][11]

Key Signaling Pathways

Rosiglitazone modulates several interconnected signaling pathways to achieve its anti-inflammatory effects. The central event is the activation of PPARγ, which then influences downstream cascades.

References

- 1. PPARγ agonist rosiglitazone is neuroprotective after traumatic brain injury via anti-inflammatory and anti-oxidative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosiglitazone, a PPAR gamma agonist, Attenuates Inflammation After Surgical Brain Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory effect and mechanism of Rosiglitazone on M1 type polarization of central microglia in intracerebral hemorrhage mice based on JNK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosiglitazone polarizes microglia and protects against pilocarpine‐induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-4 mediates the neuroprotective effects of rosiglitazone in the aged brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rosiglitazone ameliorates astrocyte over-activation and inflammatory cytokine release induced by global cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 10. Rosiglitazone attenuates the age-related changes in astrocytosis and the deficit in LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rosiglitazone ameliorates astrocyte over-activation and inflammatory cytokine release induced by global cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rosiglitazone regulates astrocyte polarization and neuroinflammation in a PPAR-γ dependent manner after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosiglitazone Maleate: A Technical Guide to its Potential in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). While primarily known for its insulin-sensitizing effects in the treatment of type 2 diabetes, a substantial body of preclinical and clinical research has explored its therapeutic potential in Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the core scientific findings related to rosiglitazone's mechanism of action, key experimental data from both preclinical and clinical studies, and detailed protocols for relevant research methodologies. The evidence suggests that rosiglitazone may impact AD pathology through multiple pathways, including the modulation of neuroinflammation, reduction of amyloid-beta (Aβ) and hyperphosphorylated tau, and amelioration of insulin resistance in the brain. However, the translation of these promising preclinical findings into clinical efficacy has been challenging, with large-scale Phase III trials failing to meet their primary endpoints. This guide aims to equip researchers with a thorough understanding of the scientific journey of rosiglitazone in AD research to inform future investigations into PPARγ agonism as a therapeutic strategy for neurodegenerative diseases.

Mechanism of Action in the Context of Alzheimer's Disease

Rosiglitazone's primary molecular target is PPARγ, a nuclear receptor that plays a critical role in regulating gene expression involved in glucose and lipid metabolism, as well as inflammation.[1] In the context of Alzheimer's disease, the therapeutic rationale for rosiglitazone is multifaceted, targeting several key pathological processes.[1][2]

2.1 Modulation of Neuroinflammation: A hallmark of AD is chronic neuroinflammation driven by the activation of microglia and astrocytes. Rosiglitazone, through PPARγ activation, has been shown to suppress the expression of pro-inflammatory genes by inhibiting the activity of transcription factors such as nuclear factor-kappa B (NF-κB).[3][4] This leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-1β.[4]

2.2 Effects on Amyloid-Beta Pathology: Preclinical studies suggest that rosiglitazone can influence Aβ homeostasis. The proposed mechanisms include enhanced Aβ clearance by microglia and astrocytes.[5] Some studies also suggest that PPARγ activation may reduce Aβ production by transcriptionally repressing the expression of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2][6]

2.3 Impact on Tau Hyperphosphorylation: The formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein is another key feature of AD. Rosiglitazone has been shown to reduce tau phosphorylation in preclinical models.[7][8] This is thought to occur through the inhibition of glycogen synthase kinase 3 beta (GSK3β) and c-Jun N-terminal kinase (JNK), two major kinases involved in tau phosphorylation.[7][8]

2.4 Amelioration of Insulin Resistance: A growing body of evidence links insulin resistance in the brain to the pathogenesis of AD.[3] As an insulin-sensitizing agent, rosiglitazone can improve glucose utilization in the brain, which may have neuroprotective effects.[3][9]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from notable preclinical and clinical investigations of rosiglitazone in the context of Alzheimer's disease.

Table 1: Summary of Key Preclinical Studies

| Study (Lead Author, Year) | Animal Model | Treatment Regimen | Key Quantitative Findings | Citation |

| Pedersen et al., 2006 | Tg2576 (APP) mice | Rosiglitazone in chow | Improved spatial learning and memory in the Morris water maze; Reduced brain Aβ42 levels. | [8] |

| Escribano et al., 2010 | hAPP mice | Chronic rosiglitazone treatment | Almost complete removal of amyloid plaques in the hippocampus and entorhinal cortex; Reduced p-tau-containing neuropil threads. | [2] |

| Toledo and Inestrosa, 2010 | APPswe/PSEN1ΔE9 mice | Rosiglitazone treatment | Significantly reduced spatial memory impairment, Aβ aggregates, and Aβ oligomers. | [10] |

Table 2: Summary of Key Phase III Clinical Trials (REFLECT Program)

| Trial Identifier (Name) | Patient Population | Treatment Arms | Primary Endpoints | Key Quantitative Outcomes (Change from Baseline at Study End) | Citation |

| NCT00428090 (REFLECT-1) | Mild-to-moderate AD (Monotherapy) | Rosiglitazone XR (2mg, 8mg), Placebo, Donepezil (10mg) | ADAS-Cog, CIBIC+ | No significant difference between rosiglitazone and placebo on ADAS-Cog or CIBIC+ at 24 weeks. | [1][3][11] |

| NCT00348309 (REFLECT-2) | Mild-to-moderate AD (Adjunctive to Donepezil) | Rosiglitazone XR (2mg, 8mg), Placebo | ADAS-Cog, CDR-SB | No statistically or clinically relevant differences between treatment groups on primary endpoints at 48 weeks. | [12][13][14] |

| NCT00348140 (REFLECT-3) | Mild-to-moderate AD (Adjunctive to any AChEI) | Rosiglitazone XR (2mg, 8mg), Placebo | ADAS-Cog, CDR-SB | No statistically or clinically relevant differences between treatment groups on primary endpoints at 48 weeks. | [12][14] |

Note: ADAS-Cog = Alzheimer's Disease Assessment Scale-Cognitive subscale; CIBIC+ = Clinician's Interview-Based Impression of Change plus caregiver input; CDR-SB = Clinical Dementia Rating scale - Sum of Boxes; AChEI = Acetylcholinesterase inhibitor.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the action of rosiglitazone in the context of Alzheimer's disease.

References

- 1. Inhibitory effect and mechanism of Rosiglitazone on M1 type polarization of central microglia in intracerebral hemorrhage mice based on JNK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosiglitazone rescues memory impairment in Alzheimer's transgenic mice: mechanisms involving a reduced amyloid and tau pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect Size of Reference Memory Deficits in the Morris Water Maze in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. PPAR Regulation of Inflammatory Signaling in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rosiglitazone attenuates learning and memory deficits in Tg2576 Alzheimer mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Activation of Wnt signaling by lithium and rosiglitazone reduced spatial memory impairment and neurodegeneration in brains of an APPswe/PSEN1DeltaE9 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reassessment of Pioglitazone for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Neuroinflammatory Signaling by PPARγ Agonist in Mouse Model of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rosiglitazone does not improve cognition or global function when used as adjunctive therapy to AChE inhibitors in mild-to-moderate Alzheimer's disease: two phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unintended Reach: An In-depth Technical Guide to the Off-Target Effects of Rosiglitazone Maleate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the off-target effects of Rosiglitazone Maleate, a thiazolidinedione-class antidiabetic drug. While its primary therapeutic action is mediated through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a growing body of evidence reveals a complex and varied landscape of off-target interactions. Understanding these unintended molecular engagements is critical for a complete risk-benefit assessment, for guiding future drug development, and for personalizing therapeutic strategies. This document synthesizes key findings on non-PPARγ targets, details the experimental methodologies used to identify and characterize these interactions, and visualizes the intricate signaling pathways affected by rosiglitazone's off-target activities.

Quantitative Analysis of Rosiglitazone's Molecular Interactions

Rosiglitazone's interaction with its primary target, PPARγ, is well-characterized, exhibiting high affinity. However, its off-target interactions span a range of molecular families, including ion channels and enzymes, with varying degrees of affinity and functional consequences. The following tables summarize the available quantitative data on these interactions.

| Target Protein | Interaction Type | Quantitative Value | Cell/System Type | Reference |

| PPARγ | Agonist | EC50: 60 nM | CV-1 cells | [1] |

| PPARγ | Binding Affinity (Kd) | 40 nM | Recombinant Human | [2] |

| L-type Ca2+ channel | Inhibition | IC50: 82.5 µM | Canine ventricular cells | [3][4] |

| Kv1.5 K+ channel | Inhibition | IC50: 18.9 µM | Chinese hamster ovary cells | [5] |

| Kv4.3 K+ channel | Inhibition | IC50: 24.5 µM | - | [6] |

| Transient outward K+ current (Ito) | Inhibition | EC50: 25.2 µM | Canine ventricular cells | [3][4] |

| Rapid delayed rectifier K+ current (IKr) | Inhibition | EC50: 72.3 µM | Canine ventricular cells | [3][4] |

| Carbonic Anhydrase I (hCA I) | Inhibition | Ki: 9,764 nM | Human | [7] |

| Carbonic Anhydrase II (hCA II) | Inhibition | Ki: 8,952 nM | Human | [7] |

| Carbonic Anhydrase IV (hCA IV) | Inhibition | Ki: 9,433 nM | Human | [7] |

| Carbonic Anhydrase VII (hCA VII) | Inhibition | Ki: 6,873 nM | Human | [7] |

| Carbonic Anhydrase IX (hCA IX) | Inhibition | Ki: 28.5 nM | Human | [7] |

| Carbonic Anhydrase XII (hCA XII) | Inhibition | Ki: 46.7 nM | Human | [7] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; Ki: Inhibition constant.

A chemical proteomics study utilizing affinity chromatography with a glitazone-based scaffold identified a number of potential off-target binding proteins for rosiglitazone in rat heart tissue homogenates. While specific binding affinities were not determined in this study, the following table lists some of the identified proteins, suggesting areas for further quantitative investigation.

| Protein Family | Examples of Identified Proteins |

| Dehydrogenases | Aldehyde dehydrogenase, mitochondrial; Retinal dehydrogenase 1 |

| Ion Channels & Modulators | Voltage-dependent L-type calcium channel subunit alpha-1C |

| Mitochondrial Proteins | ATP synthase subunit alpha, mitochondrial; Cytochrome c oxidase subunit 1 |

| Signaling Proteins | 14-3-3 protein epsilon; Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 |

Key Off-Target Signaling Pathways Modulated by Rosiglitazone

Rosiglitazone has been shown to influence several critical signaling pathways independent of its action on PPARγ. These interactions can contribute to both its therapeutic and adverse effects.

AMP-Activated Protein Kinase (AMPK) Pathway

Rosiglitazone can activate AMPK, a central regulator of cellular energy homeostasis. This activation is, in some contexts, independent of PPARγ and may contribute to the drug's effects on glucose and lipid metabolism.

References

- 1. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of rosiglitazone on the configuration of action potentials and ion currents in canine ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of rosiglitazone on the configuration of action potentials and ion currents in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Rosiglitazone inhibits Kv4.3 potassium channels by open-channel block and acceleration of closed-state inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Effect of rosiglitazone on NO and eNOS via PI3K/PKB signal pathways in cultured human umbilical vein endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Rosiglitazone Maleate on Gene Expression in Hepatocytes: A Technical Guide

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] While its primary clinical application has been in the management of type 2 diabetes through improving insulin sensitivity in adipose tissue and skeletal muscle, its effects on the liver are complex and of significant interest to researchers.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which rosiglitazone maleate modulates gene expression in hepatocytes, supported by experimental protocols and quantitative data summaries.

Core Mechanism of Action: PPARγ Activation

At the molecular level, rosiglitazone functions by binding to and activating PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[2] In hepatocytes, the activation of PPARγ by rosiglitazone initiates a cascade of events that alters the transcription of numerous target genes.

The process begins with rosiglitazone entering the hepatocyte and binding to the ligand-binding domain of PPARγ in the nucleus. This binding event causes a conformational change in the PPARγ receptor, leading to the recruitment of co-activator proteins. The activated PPARγ receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of this complex to PPREs modulates the transcription of these genes, thereby altering the protein expression and cellular function.

Impact on Hepatocyte Gene Expression

Rosiglitazone's activation of PPARγ in hepatocytes leads to widespread changes in the expression of genes involved in several key metabolic and inflammatory pathways.

Lipid Metabolism

A primary effect of rosiglitazone in the liver is the modulation of genes involved in fatty acid uptake, synthesis, and storage. Studies in obese mice have shown that rosiglitazone treatment upregulates the expression of several genes that promote steatosis in a PPARγ-dependent manner.[3][4] This suggests that while improving systemic insulin sensitivity, direct activation of PPARγ in hepatocytes can enhance lipid accumulation.

| Gene | Function | Effect of Rosiglitazone |

| Cd36 | Fatty acid translocase/receptor | Upregulated[3][4] |

| Cidea | Cell death-inducing DFFA-like effector A | Upregulated[3][4] |

| Cidec (FSP27) | Cell death-inducing DFFA-like effector C | Upregulated[3][4] |

| Fabp4 | Fatty acid binding protein 4 | Upregulated[3][4] |

| Fasn | Fatty acid synthase | Upregulated[3][4] |

| Scd-1 | Stearoyl-CoA desaturase-1 | Upregulated[3][4] |

| LRP1 | LDL receptor-related protein 1 | Upregulated (at low concentrations)[5] |

| PPARα | Peroxisome proliferator-activated receptor alpha | Upregulated[6] |

Glucose Metabolism

As an insulin-sensitizing agent, rosiglitazone influences genes that control glucose production and utilization.[1] By activating PPARγ, it helps to regulate the transcription of genes responsive to insulin.[1]

Inflammation and Cellular Stress

Rosiglitazone has been shown to exert anti-inflammatory effects.[2] It can attenuate the suppression of key hepatic genes caused by inflammatory stimuli like lipopolysaccharide (LPS).[7] This is partly achieved by preventing the inflammation-induced export of RXRα from the nucleus, thereby preserving its function as a heterodimer partner for PPARγ and other nuclear receptors.[7] Furthermore, rosiglitazone pretreatment has been found to protect against acetaminophen-induced liver injury by mitigating endoplasmic reticulum (ER) stress pathways and reducing apoptosis.[8]

| Pathway/Gene | Function | Effect of Rosiglitazone |

| RXRα Nuclear Export | Inflammation-induced suppression of gene expression | Attenuated/Inhibited[7] |

| p-JNK Expression | ER Stress / Apoptosis Pathway | Suppressed[8] |

| ATF6 Expression | ER Stress / Unfolded Protein Response | Suppressed[8] |

| Caspase-3 | Apoptosis Effector | Suppressed[8] |

Experimental Protocols

Investigating the effects of rosiglitazone on hepatocyte gene expression typically involves a series of well-defined molecular biology techniques.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cell lines such as HepG2 or primary human hepatocytes are commonly used.[5][9]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Rosiglitazone Treatment: this compound is dissolved in a vehicle such as DMSO. Cells are treated with varying concentrations (e.g., 0.1 µM to 30 µM) for specific durations (e.g., 6, 24, or 48 hours) to assess dose- and time-dependent effects.[5][9]

RNA Isolation and Quantification

-

RNA Extraction: Following treatment, total RNA is extracted from the hepatocytes using a reagent like TRIzol, according to the manufacturer's protocol.[5]

-

Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).

Gene Expression Analysis

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.[5]

-

Quantitative PCR (qPCR): The expression levels of specific target genes are quantified using qPCR with gene-specific primers. Results are often normalized to a housekeeping gene (e.g., GAPDH, β-actin).

-

Microarray Analysis: For a broader, genome-wide analysis of gene expression changes, pangenomic microarrays can be utilized to compare the transcriptomes of treated versus control cells.[9]

Summary and Implications

This compound exerts a significant and multifaceted impact on gene expression in hepatocytes, primarily through the activation of the PPARγ nuclear receptor. This activation directly influences genes central to lipid and glucose metabolism, which can paradoxically promote hepatic steatosis while contributing to systemic improvements in insulin sensitivity.[3][4] Additionally, rosiglitazone demonstrates protective effects by mitigating inflammatory and ER stress-related gene expression pathways in the liver.[7][8] For researchers and drug development professionals, a thorough understanding of these gene-specific effects is crucial for evaluating the therapeutic potential and risks associated with PPARγ agonists in treating metabolic diseases, particularly nonalcoholic fatty liver disease (NAFLD).[3][4] The dual role of rosiglitazone in hepatocytes underscores the complexity of targeting nuclear receptors in metabolically active tissues.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Concentrations of Rosiglitazone Reduce mRNA and Protein Levels of LRP1 in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rosiglitazone increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rosiglitazone attenuates suppression of RXRα-dependent gene expression in inflamed liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rosiglitazone Protects against Acetaminophen-Induced Acute Liver Injury by Inhibiting Multiple Endoplasmic Reticulum Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Gene Expression Profiles Induced by PPARγ and PPARα/γ Agonists in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Rosiglitazone Maleate: A Deep Dive into its Modulation of Cytokine Profiles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Rosiglitazone Maleate, a member of the thiazolidinedione class of drugs, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1] While renowned for its insulin-sensitizing effects in the management of type 2 diabetes, a significant body of research has illuminated its profound immunomodulatory and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates cytokine profiles, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: PPAR-γ Activation and NF-κB Inhibition

The primary mechanism through which Rosiglitazone exerts its anti-inflammatory effects is by binding to and activating PPAR-γ, a nuclear receptor that plays a critical role in regulating gene expression.[1] This activation leads to a cascade of events that ultimately suppress the production of pro-inflammatory cytokines. A key target of this pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3]

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[3] Once in the nucleus, p65 binds to the promoter regions of various pro-inflammatory genes, including those for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β), thereby initiating their transcription.[3]

Rosiglitazone-activated PPAR-γ interferes with this process through several proposed mechanisms:

-

Transrepression: Activated PPAR-γ can physically interact with and inhibit the activity of key components of the NF-κB complex, preventing them from binding to DNA and initiating transcription.[4]

-

Induction of IκBα: Some studies suggest that PPAR-γ activation can lead to an increase in the expression of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]

-

Competition for Coactivators: PPAR-γ and NF-κB may compete for the same limited pool of transcriptional coactivators, with activated PPAR-γ sequestering these coactivators and thereby reducing their availability for NF-κB-mediated transcription.

This multifaceted inhibition of the NF-κB pathway is the cornerstone of Rosiglitazone's ability to modulate cytokine production.

Quantitative Effects on Cytokine Profiles

Numerous in vitro and in vivo studies have quantified the impact of Rosiglitazone on the expression and secretion of a wide array of cytokines. The following tables summarize key findings from this research.

Table 1: In Vitro Effects of Rosiglitazone on Pro-Inflammatory Cytokine Expression in Macrophages

| Cell Line | Stimulus | Rosiglitazone Concentration | Target Cytokine | Method of Quantification | Result | p-value | Reference |

| RAW264.7 | LPS (100 ng/mL) | 1-20 µM | IL-1β (mRNA) | RT-qPCR | Dose-dependent decrease | <0.001 | [4][5] |

| RAW264.7 | LPS (100 ng/mL) | 1-20 µM | TNF-α (mRNA) | RT-qPCR | Dose-dependent decrease | <0.001 | [4][5] |

| RAW264.7 | LPS (100 ng/mL) | 1-20 µM | IL-6 (protein) | ELISA | Dose-dependent decrease | <0.05 | [5] |

| RAW264.7 | LPS (100 ng/mL) | 1-20 µM | iNOS (protein) | Western Blot | Dose-dependent decrease | Not specified | [5] |

Table 2: In Vivo Effects of Rosiglitazone on Circulating Cytokine Levels

| Study Population | Treatment | Duration | Cytokine | Baseline Level (mean ± SD) | Post-treatment Level (mean ± SD) | p-value | Reference |

| Type 2 Diabetes Patients | Rosiglitazone | 12 weeks | Resistin | Not specified | Significant decrease | Not specified | [6] |

| Type 2 Diabetes Patients | Rosiglitazone | 12 weeks | C-reactive protein | Not specified | Significant decrease | Not specified | [6] |

| Type 2 Diabetes Patients | Rosiglitazone | 12 weeks | TNF-α | Not specified | Significant decrease | Not specified | [6] |

| Type 2 Diabetes Patients | Rosiglitazone | 12 weeks | IL-6 | Not specified | Significant decrease | Not specified | [6] |

| Type 2 Diabetes Patients | Rosiglitazone | 12 weeks | IL-18 | Not specified | Significant decrease | Not specified | [6] |

| Nondiabetic Obese Subjects | Rosiglitazone (4 mg/day) | 6 weeks | Plasma MCP-1 | Not specified | Significant reduction | < 0.05 | [1] |

| Nondiabetic Obese Subjects | Rosiglitazone (4 mg/day) | 6 weeks | Plasma TNF-α | Not specified | Significant inhibition | < 0.05 | [1] |

| Obese Diabetic Subjects | Rosiglitazone (4 mg/day) | 6 weeks | Plasma MCP-1 | Not specified | Significant reduction | < 0.05 | [1] |

| Newly Diagnosed T2DM | Rosiglitazone | 48 weeks | TNF-α | 28.57 ± 10.37 pg/mL | 22.12 ± 11.66 pg/mL | < 0.05 | [7] |

| Newly Diagnosed T2DM | Rosiglitazone | 48 weeks | IL-6 | Not specified | Significant reduction | < 0.05 | [7] |

| Experimental Autoimmune Diabetes (Mice) | Rosiglitazone (7 mg/kg/day) | 21 days | Pancreatic TNF-α | Elevated | Significant decrease (29.1%) | < 0.05 | [8] |

| Experimental Autoimmune Diabetes (Mice) | Rosiglitazone (7 mg/kg/day) | 21 days | Pancreatic IFN-γ | Elevated | Significant decrease (39.1%) | < 0.05 | [8] |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Macrophage Stimulation and Cytokine Analysis

Objective: To assess the effect of Rosiglitazone on pro-inflammatory cytokine production in cultured macrophages stimulated with a pro-inflammatory agent.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., IL-1β, TNF-α, GAPDH)

-

ELISA kits for target cytokines (e.g., IL-6, TNF-α)

-

96-well cell culture plates

-

Real-time PCR system

-

ELISA plate reader

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Rosiglitazone (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: After pre-treatment, add LPS (final concentration 100 ng/mL) to the wells (except for the unstimulated control group).

-

Incubation: Incubate the plates for a specified period, typically 6-24 hours for cytokine protein analysis (ELISA) and 4-6 hours for mRNA analysis (RT-qPCR).

-

Sample Collection:

-

For ELISA: Centrifuge the plates and collect the supernatant for cytokine measurement.

-

For RT-qPCR: Wash the cells with PBS, and then lyse the cells directly in the wells using TRIzol reagent.

-

-

Cytokine Quantification:

-

ELISA: Perform the ELISA according to the manufacturer's instructions to determine the concentration of secreted cytokines in the supernatant.

-

RT-qPCR: Extract total RNA using TRIzol, synthesize cDNA, and perform real-time PCR using SYBR Green and gene-specific primers. Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Western Blot Analysis of NF-κB Signaling Pathway

Objective: To investigate the effect of Rosiglitazone on the activation of the NF-κB signaling pathway by analyzing the phosphorylation of p65 and the degradation of IκBα.

Materials:

-

Cultured cells (e.g., RAW264.7) treated as described above

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-